

Cellular Uptake and Transport of 7-Hydroxymethotrexate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxymethotrexate

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Introduction

7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of the widely used anticancer and anti-inflammatory drug, methotrexate (MTX). Following high-dose MTX therapy, plasma concentrations of 7-OH-MTX can significantly exceed those of its parent compound. While initially considered less active, emerging evidence suggests that 7-OH-MTX plays a crucial role in both the therapeutic and toxic effects of MTX treatment. Understanding the cellular pharmacology of 7-OH-MTX, particularly its uptake and transport mechanisms, is therefore critical for optimizing MTX-based therapies and managing its side effects. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of 7-OH-MTX, including quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Cellular Uptake of 7-Hydroxymethotrexate

The primary mechanism for the cellular entry of 7-OH-MTX is carrier-mediated transport via the Reduced Folate Carrier (RFC), also known as SLC19A1. This is the same transporter responsible for the uptake of MTX and endogenous folates.^[1]

Kinetics of RFC-Mediated Uptake

The transport of 7-OH-MTX by RFC follows Michaelis-Menten kinetics. The affinity of RFC for 7-OH-MTX is slightly lower than for MTX, as indicated by a higher Michaelis-Menten constant (K_m).

Compound	Transporter	K_m (μM)	V_{max} (pmol/mg protein/min)	Cell Line	Reference
7-OH-MTX	RFC	9	Not Reported	Ehrlich ascites tumor cells	[1]
MTX	RFC	5	58.1 ± 15.1 (low-affinity)	RFC-transfected cells	[1]

Table 1: Kinetic Parameters of 7-OH-MTX and MTX Uptake via the Reduced Folate Carrier.

While a specific maximal transport velocity (V_{max}) for 7-OH-MTX has not been reported, the slower influx of 7-OH-MTX compared to MTX at equimolar concentrations suggests a lower V_{max} . However, it is important to note that the steady-state intracellular concentrations of both compounds are comparable due to a slower efflux rate for 7-OH-MTX.

Intracellular Retention: The Role of Polyglutamylation

Once inside the cell, 7-OH-MTX undergoes polyglutamylation, a process where additional glutamate residues are added to the molecule. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamylation is a critical step for the intracellular retention and cytotoxic activity of both MTX and 7-OH-MTX. The polyglutamated forms are less able to be transported out of the cell by efflux pumps.

Notably, the rate of polyglutamylation of 7-OH-MTX is significantly faster than that of MTX. This rapid conversion to polyglutamated forms contributes to its efficient intracellular accumulation and sustained cytotoxic effect despite its lower affinity for the primary influx transporter.[\[2\]](#)

Cellular Efflux of 7-Hydroxymethotrexate

The efflux of 7-OH-MTX and its polyglutamated derivatives is an active process mediated by members of the ATP-binding cassette (ABC) superfamily of transporters. While direct studies on 7-OH-MTX are limited, inferences can be drawn from the extensive research on MTX efflux.

Key Efflux Transporters

The primary efflux pumps implicated in MTX resistance, and therefore likely involved in 7-OH-MTX transport, include:

- **Multidrug Resistance-Associated Proteins (MRPs/ABCCs):** MRP1, MRP2, MRP3, and MRP4 have all been shown to transport MTX. Importantly, polyglutamylation significantly reduces or abolishes the transport of MTX by MRP1 and MRP3. This suggests that the monoglutamated form of 7-OH-MTX is a likely substrate for these pumps, while its polyglutamated forms are retained within the cell.
- **P-glycoprotein (P-gp/ABCB1):** While primarily associated with the efflux of hydrophobic drugs, P-gp can contribute to MTX resistance, particularly in cells with deficient carrier-mediated uptake. Its role in the direct transport of the more hydrophilic 7-OH-MTX is less clear but cannot be ruled out.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Breast Cancer Resistance Protein (BCRP/ABCG2):** BCRP is a key transporter of MTX and, importantly, can also transport shorter-chain MTX polyglutamates (diglutamate and triglutamate). This suggests that BCRP may play a role in the efflux of both 7-OH-MTX and its initial polyglutamated forms.

Transporter	Substrate(s)	Impact of Polyglutamylation
MRP1, MRP3	MTX	Abolishes transport
MRP4, MRP5	MTX, Nucleotide analogues	May transport shorter-chain polyglutamates
P-glycoprotein (P-gp)	MTX (in RFC-deficient cells)	Not fully characterized for polyglutamates
BCRP	MTX, MTX-diglutamate, MTX-triglutamate	Transport of longer-chain polyglutamates is abrogated

Table 2: Efflux Transporters and Their Substrates.

Experimental Protocols

In Vitro Cellular Uptake Assay for [3H]-7-Hydroxymethotrexate

This protocol describes a general method for measuring the uptake of radiolabeled 7-OH-MTX in a cancer cell line.

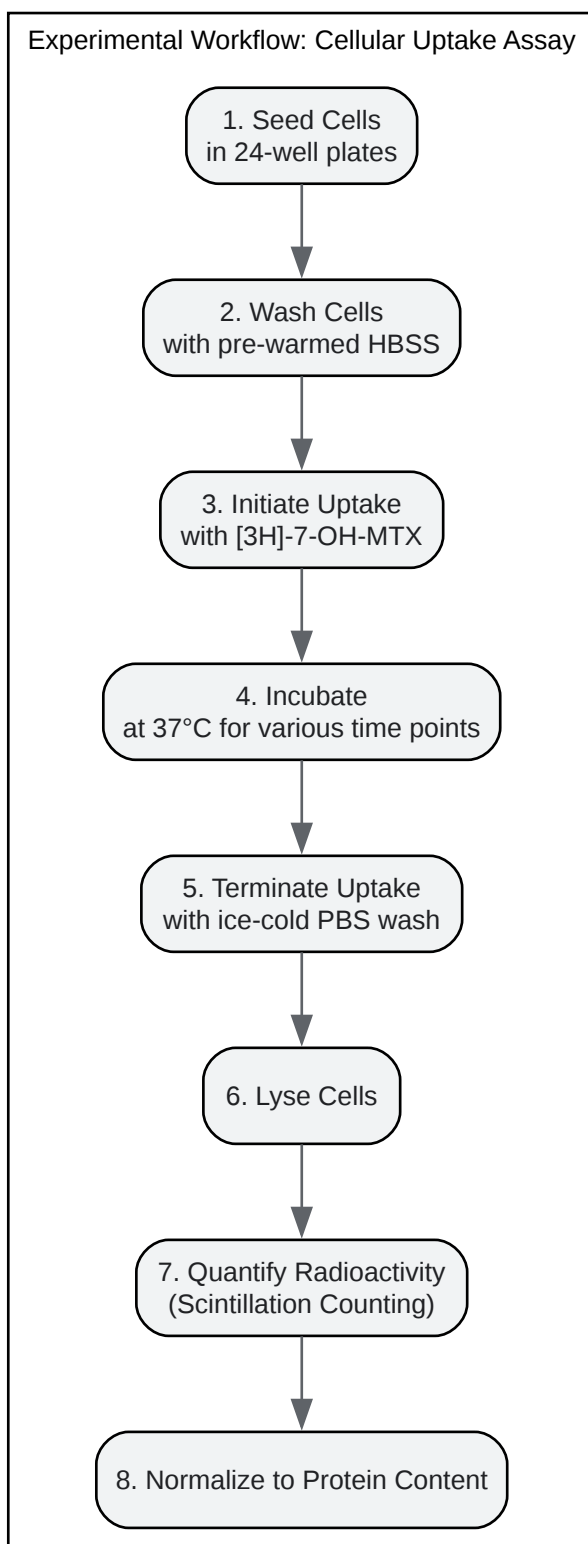
Materials:

- Cancer cell line of interest (e.g., CCRF-CEM, K-562)
- Complete cell culture medium
- **[3H]-7-Hydroxymethotrexate** (specific activity >1 Ci/mmol)
- Unlabeled **7-Hydroxymethotrexate**
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Ice-cold phosphate-buffered saline (PBS)
- Scintillation fluid
- Scintillation counter
- Microcentrifuge tubes
- Cell culture plates (e.g., 24-well plates)

Procedure:

- **Cell Seeding:** Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
- **Cell Preparation:** On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

- **Initiation of Uptake:** Add HBSS containing a known concentration of [3H]-7-OH-MTX (e.g., 1 μ M) to each well to initiate the uptake. For competition experiments, co-incubate with a molar excess of unlabeled 7-OH-MTX or other inhibitors.
- **Incubation:** Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).
- **Termination of Uptake:** To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.
- **Cell Lysis:** Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to each well and incubating for 30 minutes at room temperature.
- **Quantification:** Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Protein Quantification:** Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein).



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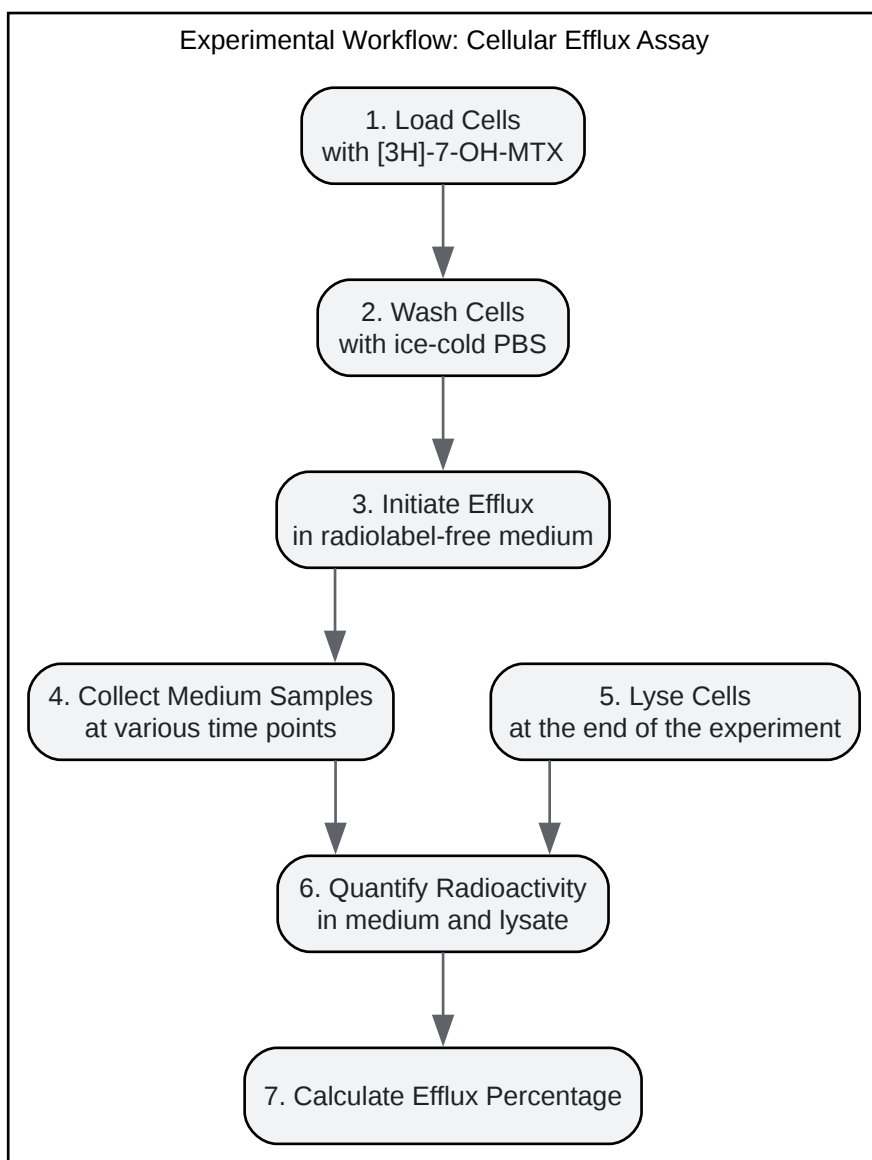
Experimental Workflow for Cellular Uptake Assay

Cellular Efflux Assay

This protocol outlines a method to measure the efflux of pre-loaded [3H]-7-OH-MTX from cells.

Procedure:

- **Cell Loading:** Follow steps 1-4 of the uptake assay to load the cells with [3H]-7-OH-MTX for a defined period (e.g., 60 minutes).
- **Wash:** After the loading period, rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
- **Initiate Efflux:** Add pre-warmed, radiolabel-free HBSS to each well. To study the effect of potential inhibitors, include them in this efflux medium.
- **Sample Collection:** At various time points (e.g., 1, 5, 15, 30, 60 minutes), collect aliquots of the efflux medium.
- **Cell Lysis:** At the end of the experiment, lyse the cells as described in the uptake protocol to determine the amount of radiolabel remaining intracellularly.
- **Quantification:** Measure the radioactivity in the collected medium aliquots and the final cell lysate using a scintillation counter.
- **Data Analysis:** Calculate the percentage of the initial intracellular radiolabel that has been effluxed into the medium at each time point.

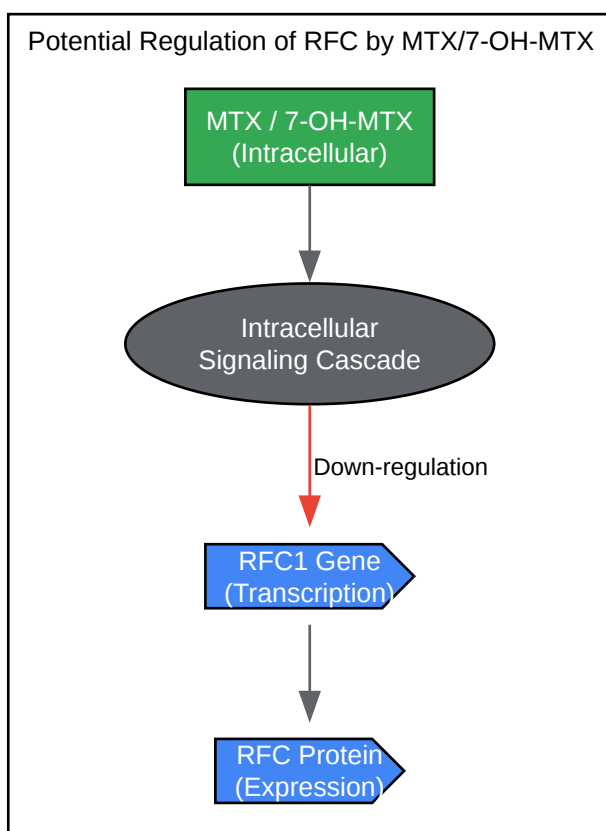
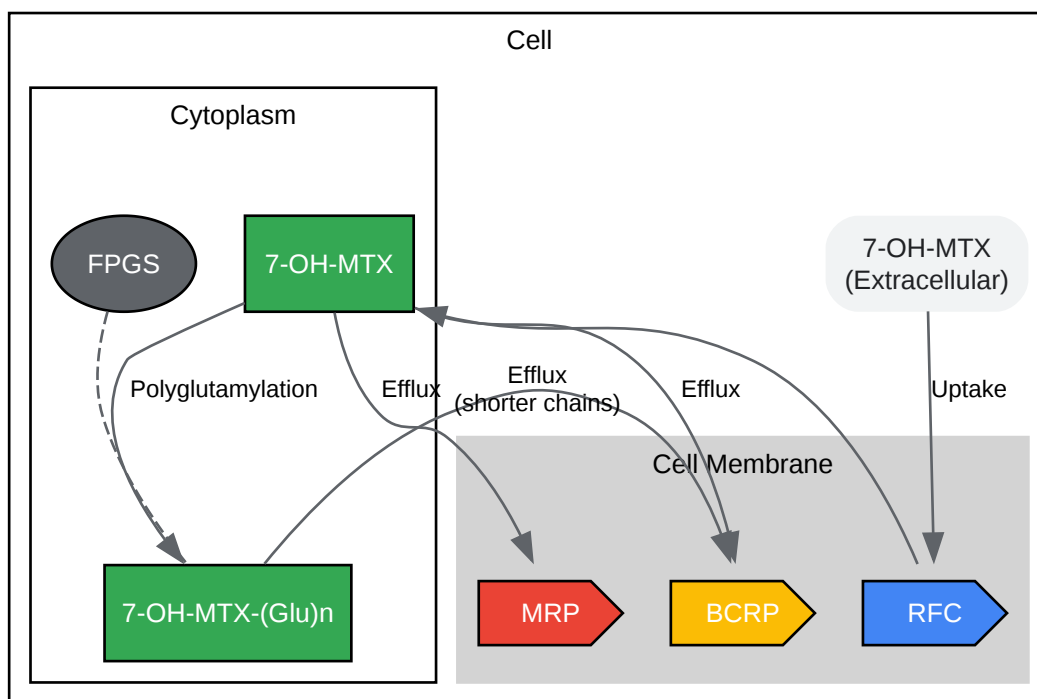


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Experimental Workflow for Cellular Efflux Assay

Visualization of Cellular Transport Pathways

The following diagrams illustrate the key pathways involved in the cellular uptake and transport of **7-Hydroxymethotrexate**.



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- To cite this document: BenchChem. [Cellular Uptake and Transport of 7-Hydroxymethotrexate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664196#cellular-uptake-and-transport-of-7-hydroxymethotrexate]

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